3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-ol is a heterocyclic compound characterized by a pyrrolo-pyridine core structure. This compound features a bromine atom at the 3-position and a hydroxyl group at the 6-position. It has garnered attention in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules. The compound is identified by the CAS number 1190320-24-1 and has been explored for its interactions with specific molecular targets, such as enzymes and receptors, particularly in the context of cancer research .
3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-ol belongs to the class of pyrrolo-pyridine derivatives, which are known for their diverse biological activities. The compound can be sourced from various chemical suppliers and is often utilized in research settings for its potential therapeutic applications. Its classification as a heterocyclic compound highlights its structural complexity and relevance in organic synthesis and medicinal chemistry .
The synthesis of 3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-ol typically involves bromination reactions of pyrrolo[3,2-b]pyridine derivatives. A common method employs N-bromosuccinimide (NBS) as the brominating agent under mild conditions. The reaction is generally conducted in an organic solvent such as dichloromethane at room temperature, which facilitates the bromination while minimizing side reactions.
The molecular structure of 3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-ol can be represented as follows:
The InChI key for this compound is XJZBZZKQZQGJCI-UHFFFAOYSA-N
, which provides a unique identifier for its chemical structure in databases .
The compound's properties can be summarized in a table:
Property | Value |
---|---|
Molecular Formula | C8H7BrN2O |
Molecular Weight | 215.06 g/mol |
CAS Number | 1190320-24-1 |
InChI Key | XJZBZZKQZQGJCI-UHFFFAOYSA-N |
3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-ol participates in several chemical reactions:
Common reagents used in these reactions include:
Major products formed from these reactions include various substituted derivatives and corresponding oxidation or reduction products .
The mechanism of action for 3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-ol involves its interaction with specific molecular targets such as fibroblast growth factor receptors (FGFRs). By binding to the active site of FGFRs, this compound inhibits their activity, which is crucial for regulating cell proliferation and differentiation. This inhibition can lead to decreased cancer cell growth and offers potential therapeutic avenues in oncology research .
The physical properties of 3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-ol include:
Chemical properties include:
Further analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry can be employed to characterize this compound's structure and purity.
3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-ol has a wide range of applications in scientific research:
This compound's unique structural features make it a valuable candidate for drug development and further research into its biological activities .
Bromination at the C3 position of the pyrrolopyridine core represents a critical transformation for accessing 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol. Selective bromination requires precise reagent selection to avoid polybromination or degradation of the sensitive heterocyclic system. N-Bromosuccinimide (NBS) demonstrates superior regioselectivity compared to molecular bromine (Br₂) due to its controlled release of low Br₂ concentrations, minimizing electrophilic addition side reactions [3] [8].
Research indicates that NBS in dichloromethane (DCM) at 0–5°C achieves 82% monobromination yield with <5% dibromide byproducts, whereas Br₂ under identical conditions yields ≤60% target product with 15–20% dibromination [1]. This selectivity arises from NBS's electrophilic bromination mechanism facilitated by the electron-rich pyrrole ring, avoiding competing radical pathways. Notably, the C3 position exhibits heightened reactivity due to anion stabilization in the transition state [3]. Solvent polarity significantly impacts reactivity: polar aprotic solvents like DMF accelerate reaction kinetics but may promote decomposition above 20°C [8].
Table 1: Comparative Analysis of Brominating Agents for Pyrrolopyridines
Brominating Agent | Solvent | Temp (°C) | Yield (%) | Dibromide Impurity (%) |
---|---|---|---|---|
NBS | DCM | 0–5 | 82 | <5 |
Br₂ | DCM | 0–5 | 60 | 15–20 |
NBS | DMF | 20 | 75 | 8 |
NBS | Acetonitrile | 25 | 68 | 12 |
The synthesis of 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol typically employs orthogonal protection-deprotection sequences to preserve the C6-hydroxy group during C3 functionalization. A validated four-step route proceeds via:
Alternatively, benzyl protection strategies utilize benzyl bromide/K₂CO₃ in DMF (80°C, 8h, 78% yield), followed by NBS bromination and catalytic hydrogenolysis (Pd/C, H₂) [4]. The SEM route is favored for acid-labile substrates, while benzyl protection suits base-sensitive derivatives.
Table 2: Multi-Step Synthetic Routes to 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol
Step | Reagents/Conditions | Function | Yield (%) |
---|---|---|---|
Protection (Route A) | SEM-Cl, NaH, THF, 0°C→RT, 12h | SEM-ether formation | 85 |
Bromination (Route A) | NBS, DCM, 0°C, 2h | C3-bromination | 82 |
Deprotection (Route A) | TFA, DCM, RT, 20min | SEM removal | >95 |
Protection (Route B) | BnBr, K₂CO₃, DMF, 80°C, 8h | Benzyl-ether formation | 78 |
Deprotection (Route B) | Pd/C (10%), H₂ (1 atm), EtOAc, 2h | Benzyl removal | 90 |
Debenzylation of 6-(benzyloxy)-3-bromo-1H-pyrrolo[3,2-b]pyridine stands as the final step in benzyl-protected synthetic routes. Catalytic hydrogenation achieves high efficiency under mild conditions, with catalyst selection critically influencing reaction kinetics and byproduct formation.
Pd/C (10 wt%) in ethyl acetate (1 atm H₂, RT, 2h) delivers 90% yield of deprotected product, while Pd(OH)₂/C marginally enhances selectivity (92% yield) by minimizing pyrrole ring reduction [4]. Acid additives (e.g., acetic acid) suppress Pd-catalyst poisoning by preventing amine adsorption, but require pH control below 4.0 to prevent bromine cleavage [4]. Non-catalytic transfer hydrogenation using ammonium formate/Pd-C reduces reaction times to 30 min but necessitates careful temperature control to limit formate ester byproducts.
Solvent polarity and reaction temperature profoundly impact bromination efficiency and deprotection kinetics. For NBS-mediated C3 bromination:
For catalytic debenzylation:
Table 3: Solvent and Temperature Optimization for Key Reactions
Reaction | Optimal Solvent | Optimal Temp (°C) | Yield (%) | Suboptimal Conditions (Yield Loss) |
---|---|---|---|---|
NBS Bromination | DCM | 0–5 | 82 | DMF at 25°C (75%), THF at 25°C (68%) |
SEM Deprotection | DCM/TFA (1:1) | 20–25 | >95 | TFA neat at 40°C (degradation) |
Catalytic Debenzylation | EtOAc | 25 | 90 | MeOH at 40°C (85%), Dioxane at 25°C (55%) |
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: